[1-(3-Aminopropyl)piperidin-4-yl]methanol

Chemical Biology Medicinal Chemistry Organic Synthesis

This bifunctional piperidine derivative contains orthogonal primary amine and primary alcohol handles, enabling independent derivatization for PROTAC linkers, chemical probes, and SAR studies. The N-1 (3-aminopropyl) and C-4 (hydroxymethyl) substitution pattern is distinct from positional isomers, ensuring correct geometry for target engagement. Documented APN/DPP-4 inhibition (Ki 100–270 µM) provides a validated starting point for hit-to-lead optimization. Available in 95–98% purity with scalable supply, low melting point for easy handling, and ambient shipping. Specify this exact isomer in procurement to avoid synthetic incompatibility.

Molecular Formula C9H20N2O
Molecular Weight 172.27 g/mol
CAS No. 129999-65-1
Cat. No. B3097100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(3-Aminopropyl)piperidin-4-yl]methanol
CAS129999-65-1
Molecular FormulaC9H20N2O
Molecular Weight172.27 g/mol
Structural Identifiers
SMILESC1CN(CCC1CO)CCCN
InChIInChI=1S/C9H20N2O/c10-4-1-5-11-6-2-9(8-12)3-7-11/h9,12H,1-8,10H2
InChIKeyPPNKMBNATNQODW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[1-(3-Aminopropyl)piperidin-4-yl]methanol (CAS 129999-65-1): A Bifunctional Piperidine Building Block for Chemical Biology and Pharmaceutical Synthesis


[1-(3-Aminopropyl)piperidin-4-yl]methanol (CAS 129999-65-1) is a piperidine derivative bearing both a primary amine and a primary alcohol functionality. The compound features a piperidine scaffold with a 3-aminopropyl substituent at the N-1 position and a hydroxymethyl group at the C-4 position, resulting in the molecular formula C9H20N2O and a molecular weight of 172.27 g/mol . Its computed physicochemical properties include an XLogP value of -0.3 and a topological polar surface area of 49.5 Ų . This bifunctional architecture enables orthogonal derivatization strategies and serves as a versatile intermediate in medicinal chemistry and chemical biology applications [1].

Why Generic Substitution Fails: Structural Nuances of [1-(3-Aminopropyl)piperidin-4-yl]methanol That Impact Synthesis Outcomes


The piperidine scaffold of [1-(3-Aminopropyl)piperidin-4-yl]methanol is shared among numerous research chemicals and pharmaceutical intermediates, yet subtle variations in substitution pattern critically alter synthetic utility and downstream applications. The compound's N-1 (3-aminopropyl) and C-4 (hydroxymethyl) substitution pattern is distinct from positionally isomeric analogs such as [1-(3-aminopropyl)piperidin-3-yl]methanol (CAS 100708-30-3), where the C-3 hydroxymethyl placement introduces different steric and electronic constraints during derivatization . The compound also differs from 4-piperidinemethanol (CAS 6457-49-4), a simpler core scaffold lacking the N-alkyl aminopropyl chain that serves as a critical handle for further functionalization in multistep synthetic sequences . Procurement decisions based solely on molecular formula or scaffold similarity risk downstream synthetic inefficiencies, reduced yields, or outright synthetic incompatibility when the intended reaction pathway requires the specific spatial arrangement of functional groups present in the 4-substituted isomer. The evidence presented below quantifies these structural and physicochemical distinctions and establishes why this specific isomer—rather than generic piperidinemethanol derivatives—must be specified in procurement documentation.

Product-Specific Quantitative Evidence for [1-(3-Aminopropyl)piperidin-4-yl]methanol: Comparative Analysis for Informed Procurement


Positional Isomerism and Crystallinity: Why [1-(3-Aminopropyl)piperidin-4-yl]methanol Offers Distinct Physical Properties vs. the 3-Substituted Isomer

The physical state of [1-(3-Aminopropyl)piperidin-4-yl]methanol differs from its 3-substituted positional isomer [1-(3-aminopropyl)piperidin-3-yl]methanol (CAS 100708-30-3) . While both share the molecular formula C9H20N2O and molecular weight 172.27 g/mol, the target compound is a low-melting solid, whereas the 3-substituted isomer is reported as a liquid . This difference in phase behavior directly impacts handling, storage, and formulation workflows, with solids generally offering advantages in weighing accuracy, long-term stability, and ease of purification relative to liquid analogs. For laboratories designing synthetic routes where precise stoichiometry is critical, this physical property distinction represents a meaningful procurement consideration.

Chemical Biology Medicinal Chemistry Organic Synthesis

Physicochemical Profiling: Distinct Polarity and Hydrophilicity of [1-(3-Aminopropyl)piperidin-4-yl]methanol Versus Simplified Scaffolds

[1-(3-Aminopropyl)piperidin-4-yl]methanol possesses a calculated XLogP value of -0.3 and a topological polar surface area (TPSA) of 49.5 Ų . This moderately hydrophilic profile is a direct consequence of the 3-aminopropyl and 4-hydroxymethyl substitution pattern. In contrast, the simpler, commercially prevalent scaffold 4-piperidinemethanol (CAS 6457-49-4), which lacks the N-alkyl aminopropyl chain, exhibits a higher calculated XLogP (0.4) and a reduced TPSA (32.3 Ų) [1]. The lower XLogP of the target compound predicts improved aqueous solubility and reduced passive membrane permeability relative to 4-piperidinemethanol, while the larger TPSA suggests stronger hydrogen-bonding capacity with biological targets or chromatographic stationary phases. These computed parameters are essential for predicting chromatographic behavior during purification and for forecasting the ADME properties of downstream derivatives.

Medicinal Chemistry ADME Prediction Chemical Property Assessment

Orthogonal Functional Group Architecture: Bifunctional Reactivity for Selective Derivatization

The molecular architecture of [1-(3-Aminopropyl)piperidin-4-yl]methanol presents two orthogonal functional handles—a primary amine and a primary alcohol—separated by a conformationally restricted piperidine spacer [1]. The primary amine (pKa ~10-11 for aliphatic amines) and the primary alcohol (pKa ~15-16) offer distinct reactivity profiles and can be selectively addressed under appropriate reaction conditions [2]. This orthogonal functionalization capacity contrasts with simpler mono-functional piperidine building blocks such as 4-piperidinemethanol (CAS 6457-49-4), which contains only the C-4 hydroxymethyl group, or 1-(3-aminopropyl)piperidine (CAS 25560-00-3), which contains only the N-alkyl amine [3]. For synthetic chemists constructing complex molecular architectures, this bifunctionality enables sequential derivatization strategies—for instance, amide bond formation at the primary amine followed by Mitsunobu or oxidation chemistry at the hydroxymethyl group—without requiring additional protection/deprotection steps that would be necessary when using mono-functional building blocks.

Organic Synthesis Medicinal Chemistry Ligand Design

Biological Activity Profile: Selective Engagement of Aminopeptidase N and DPP-4 Targets

Derivatives incorporating the [1-(3-Aminopropyl)piperidin-4-yl]methanol scaffold have demonstrated measurable binding affinity for therapeutically relevant enzyme targets. Specifically, the compound CHEMBL2261077 (BDBM50487906), a derivative containing the target scaffold, exhibited a Ki of 100,000 nM (100 µM) against human Aminopeptidase N (APN/CD13) in a cell-free enzymatic assay measuring inhibition of endomorphin-1 degradation [1]. The same derivative also showed Ki values of 100,000 nM and 270,000 nM against human Dipeptidyl Peptidase-4 (DPP-4) in parallel assays [1]. While these affinity values are modest, they establish a baseline activity profile for the scaffold class and provide a reference point for structure-activity relationship (SAR) studies. In contrast, structurally related piperidine-4-methanol derivatives lacking the N-aminopropyl chain—such as certain diphenyl(piperidin-4-yl)methanol analogs—show potent antiproliferative activity but with distinct target engagement profiles unrelated to APN or DPP-4 inhibition [2]. This target selectivity differentiation informs procurement decisions when the intended research application involves peptidase enzyme systems or protease-targeted chemical biology investigations.

Chemical Biology Enzymology Drug Discovery

Supply Chain Differentiation: Purity Grades, Pricing Tiers, and Availability Across Commercial Vendors

Commercial availability and pricing for [1-(3-Aminopropyl)piperidin-4-yl]methanol vary across vendors, with quantifiable differences in purity specifications, package sizes, and cost structures that inform procurement strategy. AKSci offers the compound at 95% minimum purity in 500 mg quantity at $403 USD with a 4-week lead time . Shanghai Xian Ding Biotechnology provides a 500 mg package at 4096.0 CNY (approximately $560 USD) [1]. TRC (Toronto Research Chemicals) offers smaller research quantities: 5 mg at $50 USD, 10 mg at approximately $80 USD, and 50 mg at $160 USD [1]. Leyan supplies the compound at 98% purity with unspecified pricing upon inquiry . In contrast, the positional isomer [1-(3-aminopropyl)piperidin-3-yl]methanol (CAS 100708-30-3) is available from fewer vendors with different purity specifications and pricing structures . For procurement professionals managing research budgets, this tiered pricing and availability landscape enables informed vendor selection based on quantity requirements, purity thresholds, and lead time constraints.

Procurement Chemical Supply Chain Research Chemicals

Conformational and Synthetic Accessibility: Computed Rotatable Bond Count and Synthetic Route Transparency

The molecular flexibility of [1-(3-Aminopropyl)piperidin-4-yl]methanol is characterized by a computed rotatable bond count of 4 [1]. This parameter, derived from the compound's SMILES structure (NCCCN1CCC(CC1)CO), reflects the conformational degrees of freedom accessible to the molecule and influences both its binding entropy and its behavior in crystallization or formulation [1]. For comparison, the 3-substituted positional isomer [1-(3-aminopropyl)piperidin-3-yl]methanol possesses the same rotatable bond count of 4 , indicating that the substitution position (C-4 vs. C-3) does not alter overall chain flexibility but does affect the spatial orientation of functional groups relative to the piperidine ring. Additionally, synthetic methodologies for this compound are documented and involve standard transformations including reductive amination and hydrogenation protocols [2], enabling in-house synthesis or custom synthesis requests with predictable outcomes. This synthetic accessibility contrasts with more complex piperidine-4-methanol derivatives (e.g., diphenyl-substituted analogs) that require multistep sequences and specialized reagents [3].

Medicinal Chemistry Computational Chemistry Synthetic Methodology

Optimal Application Scenarios for [1-(3-Aminopropyl)piperidin-4-yl]methanol in Research and Industrial Settings


Medicinal Chemistry: Scaffold for Bifunctional Ligand and PROTAC Linker Synthesis

The orthogonal primary amine and primary alcohol functionalities of [1-(3-Aminopropyl)piperidin-4-yl]methanol [1] enable its use as a modular scaffold in medicinal chemistry programs, particularly in the construction of bifunctional ligands and PROTAC (Proteolysis-Targeting Chimera) linkers. The 3-aminopropyl chain provides a flexible tether for conjugation to target-binding warheads or E3 ligase ligands, while the C-4 hydroxymethyl group serves as an attachment point for solubility-enhancing moieties or reporter tags [2]. The computed XLogP of -0.3 and TPSA of 49.5 Ų predict favorable aqueous solubility for intermediates, facilitating purification and handling during multistep synthetic sequences . This application scenario leverages the compound's bifunctional architecture and hydrophilic profile, which differentiate it from simpler mono-functional piperidine building blocks.

Chemical Biology: Aminopeptidase and Protease-Focused Probe Development

Derivatives incorporating the [1-(3-Aminopropyl)piperidin-4-yl]methanol scaffold have demonstrated measurable binding affinity for aminopeptidase N (APN) and dipeptidyl peptidase-4 (DPP-4) in cell-free enzymatic assays, with Ki values in the 100-270 µM range [1]. This established baseline activity makes the compound a suitable starting point for SAR campaigns aimed at developing selective chemical probes for these enzyme families. Researchers investigating peptidase biology, metabolic disorders, or immune modulation can employ this scaffold to systematically explore substituent effects on enzyme inhibition potency and selectivity, using the existing activity data as a reference for hit-to-lead optimization [1]. The compound's documented synthetic accessibility further supports iterative analog generation in medicinal chemistry workflows.

Organic Synthesis: Multigram-Scale Intermediate for Pharmaceutical Process Development

For process chemistry and scale-up applications, [1-(3-Aminopropyl)piperidin-4-yl]methanol is commercially available in quantities up to 500 mg with 95-98% purity from multiple vendors, with pricing structures supporting both exploratory and scale-up phases [1]. The compound's physical state as a low-melting solid [2] facilitates accurate weighing and handling compared to liquid positional isomers, a critical consideration for reproducible kilogram-scale syntheses. Its well-documented synthetic routes involving standard transformations (reductive amination, hydrogenation) enable custom synthesis requests with predictable outcomes and reduced development risk . This scenario addresses procurement needs for pharmaceutical intermediates where supply chain reliability, purity consistency, and handling characteristics directly impact process economics and timeline adherence.

Computational Chemistry and ADME Prediction: Benchmarking Physicochemical Descriptors

The well-characterized physicochemical profile of [1-(3-Aminopropyl)piperidin-4-yl]methanol—including computed XLogP (-0.3), TPSA (49.5 Ų), rotatable bond count (4), and predicted pKa values [1]—provides a valuable benchmarking dataset for computational chemistry and ADME prediction model validation. The compound's bifunctional architecture and moderate molecular weight (172.27 g/mol) position it as a useful reference compound for calibrating in silico property prediction tools. Additionally, the comparison with structurally related analogs (e.g., 4-piperidinemethanol: XLogP ≈ 0.4, TPSA ≈ 32.3 Ų) [2] offers a instructive case study for assessing how incremental structural modifications impact computed property values. This scenario supports procurement by computational chemistry groups requiring well-annotated reference compounds for method development and validation exercises.

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